

Cross-Validation of Analytical Results for 4-tert-Pentylcyclohexanone: A Comparative Guide

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Compound of Interest

Compound Name: 4-tert-Pentylcyclohexanone

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This guide provides a comprehensive cross-validation of analytical methodologies for **4-tert-pentylcyclohexanone**, a compound of interest in various research and industrial applications. By presenting comparative data from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside detailed experimental protocols and spectral information from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document serves as a crucial resource for ensuring the accuracy, precision, and reliability of analytical results.

Comparative Analysis of Chromatographic Methods

The separation and quantification of **4-tert-pentylcyclohexanone** can be effectively achieved using both HPLC and GC-MS. The choice of method often depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of **4-tert-pentylcyclohexanone**, particularly for its separation from impurities in preparative work or for pharmacokinetic studies.^{[1][2]} Reverse-phase HPLC is a common approach for this compound.^{[1][2]}

Table 1: HPLC Method Parameters for **4-tert-Pentylcyclohexanone** Analysis

Parameter	Method 1: Newcrom R1 Column	Method 2: Newcrom C18 Column
Stationary Phase	Newcrom R1 (low silanol activity reverse-phase)[1]	Newcrom C18
Mobile Phase	Acetonitrile (MeCN), Water, and Phosphoric Acid[1][2]	Acetonitrile (MeCN), Water, and Phosphoric Acid[2]
MS Compatibility	Phosphoric acid can be replaced with formic acid.[1][2]	Phosphoric acid can be replaced with formic acid.[2]
Applications	Analysis, preparative separation for impurity isolation, pharmacokinetics.[1][2]	Analysis, preparative separation for impurity isolation, pharmacokinetics.[2]
Column Particle Size	Available in smaller 3 μ m particles for UPLC applications.[1][2]	Not specified, but likely available in various particle sizes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **4-tert-pentylcyclohexanone**. It provides both retention time data for separation and mass spectral data for structural elucidation and confirmation.

Table 2: GC-MS Data for **4-tert-Pentylcyclohexanone**

Parameter	Value	Reference
Kovats Retention Index (Standard Polar Column)	1800	PubChem CID 27941[3]
Major Mass Fragments (m/z) and Relative Abundance	71 (99.99), 43 (96.87), 98 (93.57), 41 (58.85), 55 (51.69)	PubChem CID 27941[3]
Ionization Mode	Electron Ionization (EI)	PubChem CID 27941[3]

Spectroscopic Characterization

Spectroscopic techniques like NMR and IR provide critical information about the molecular structure of **4-tert-pentylcyclohexanone**, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **4-tert-pentylcyclohexanone** is available through databases like NMRShiftDB, detailed assignments are often part of proprietary datasets.^[3] However, the principles of NMR analysis for the closely related 4-tert-butylcyclohexanone can be informative. For 4-tert-butylcyclohexanone, the ¹H NMR spectrum shows characteristic signals for the tert-butyl protons and the cyclohexanone ring protons.^[4] The ¹³C NMR spectrum provides distinct signals for the carbonyl carbon and the carbons of the cyclohexyl and tert-butyl groups.^[5]

Infrared (IR) Spectroscopy

The IR spectrum of **4-tert-pentylcyclohexanone** is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typical for ketones. Additional bands corresponding to C-H stretching and bending vibrations of the alkyl groups are also present.^{[3][6]}

Table 3: Key IR Absorption Bands for Ketones

Functional Group	Wavenumber Range (cm ⁻¹)	Description
C=O (Ketone)	1725-1705	Strong, sharp absorption
C-H (sp ³ alkanes)	3000-2850	Stretching vibrations
C-H (sp ³ alkanes)	1470-1350	Bending vibrations

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable analytical data.

HPLC Analysis Protocol (General)

- **Standard Preparation:** Prepare a stock solution of **4-tert-pentylcyclohexanone** in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.
- **Sample Preparation:** Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
- **Chromatographic Conditions:**
 - **Column:** Newcrom R1 or C18 column.
 - **Mobile Phase:** A mixture of acetonitrile, water, and an acidifier (phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.
 - **Flow Rate:** Typically 1.0 mL/min.
 - **Injection Volume:** Typically 10-20 µL.
 - **Detection:** UV detector at an appropriate wavelength (e.g., 210 nm) or a Mass Spectrometer.
- **Data Analysis:** Quantify the amount of **4-tert-pentylcyclohexanone** in the sample by comparing its peak area to the calibration curve.

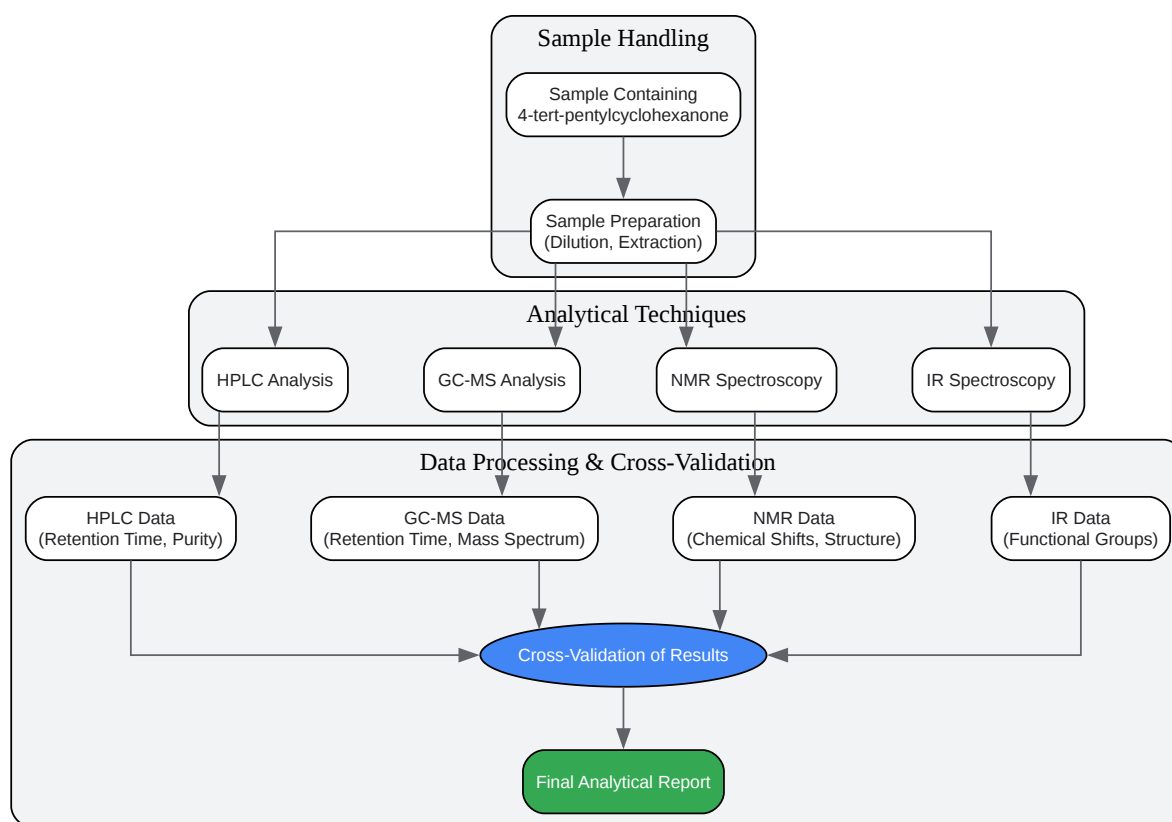
GC-MS Analysis Protocol (General)

- **Standard Preparation:** Prepare a stock solution of **4-tert-pentylcyclohexanone** in a volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare a series of calibration standards by diluting the stock solution.
- **Sample Preparation:** Dilute the sample in the same solvent as the standards. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
- **GC-MS Conditions:**
 - **GC Column:** A non-polar or medium-polarity column (e.g., DB-5ms).

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).
- Injection Mode: Split or splitless, depending on the concentration.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Scan Range: m/z 40-450.
- Data Analysis: Identify **4-tert-pentylcyclohexanone** by its retention time and by comparing its mass spectrum to a reference spectrum (e.g., from the NIST library).^[7] Quantify using the peak area of a characteristic ion.

Visualizing the Analytical Workflow

A systematic workflow is crucial for the cross-validation of analytical results. The following diagram illustrates a logical approach to analyzing **4-tert-pentylcyclohexanone**.



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